molecular formula C18H16O7 B1662920 Eupatilin CAS No. 22368-21-4

Eupatilin

Cat. No. B1662920
CAS RN: 22368-21-4
M. Wt: 344.3 g/mol
InChI Key: DRRWBCNQOKKKOL-UHFFFAOYSA-N
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Description

Eupatilin is a natural phenolic compound found in many plants, including Angelica gigas, Angelica sinensis, and Zanthoxylum schinifolium. It has been used as a traditional Chinese medicine for centuries to treat various illnesses, including fever, headache, and abdominal pain. Recent research has revealed that eupatilin has a wide range of biological activities and pharmacological effects, making it an attractive target for further study and potential therapeutic applications.

Scientific research applications

Anti-Inflammatory Effects

Eupatilin has been shown to inhibit the expression of inflammatory mediators in macrophages, suggesting potential benefits in reducing inflammation. It suppresses lipopolysaccharide-induced expression of inflammatory mediators, such as inducible nitric oxide synthase and production of nitric oxide, in macrophages, likely through the inhibition of the NF-κB signaling pathway (Choi et al., 2011). Additionally, eupatilin exhibits anti-allergic properties by suppressing allergic inflammation and blocking anaphylactic shock, mediated through Akt/IKK(α/β) and MAPK activation of NF-κB (Song et al., 2017).

Anticancer Activity

Eupatilin has been found to possess anticancer properties, affecting various cancer types. For instance, it inhibits gastric cancer cell growth by blocking STAT3-mediated VEGF expression, suggesting its potential as a therapeutic agent in gastric cancer treatment (Cheong et al., 2011). It also induces apoptosis and G2/M phase cell cycle arrest in human melanoma A375 cells, highlighting its effectiveness against this cancer type (Shawi et al., 2011).

Neuroprotective Effects

Eupatilin demonstrates neuroprotective activities against ischemia/reperfusion-induced delayed neuronal injury, potentially mediated by increased Akt phosphorylation (Cai et al., 2012). It also inhibits apoptosis in H9c2 cardiomyocytes via the Akt/GSK-3β pathway following hypoxia/reoxygenation injury, suggesting its role in cardioprotection (Qiao et al., 2016).

Other Applications

Eupatilin has shown potential in treating osteosarcoma, inhibiting U-2 OS cancer cellproliferation by inducing apoptosis via the mitochondrial intrinsic pathway (Li et al., 2015). Furthermore, it exhibits anti-adipogenic effects, inhibiting adipogenesis in 3T3-L1 cells by suppressing key adipogenic regulators, suggesting its potential as an anti-obesity therapy (Kim et al., 2018).

Antioxidant Properties

Eupatilin has been identified to possess antioxidant activity, protecting against oxidative stress-induced retinal damage in retinal pigment epithelium (RPE) cells and potentially being useful for the prevention or treatment of proliferative vitreoretinopathy (Du et al., 2017). It also inhibits apoptotic cell death in human gastric cells through the inhibition of mitogen-activated protein kinases and nuclear factor-kappaB, indicating its role in cytoprotection against oxidative stress (Lee, Lee, & Kim, 2008).

Therapeutic Potential in Diabetes

Eupatilin enhances hepatic glucose metabolism and pancreatic beta-cell function in type 2 diabetic mice, significantly lowering fasting blood glucose concentration and increasing hepatic glycogen content, suggesting its potential as an antidiabetic agent (Kang et al., 2008).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-6-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-12-5-4-9(6-14(12)23-2)13-7-10(19)16-15(25-13)8-11(20)18(24-3)17(16)21/h4-8,20-21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRWBCNQOKKKOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30176904
Record name Eupatilin
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Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Eupatilin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029469
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Eupatilin

CAS RN

22368-21-4
Record name Eupatilin
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Record name Eupatilin
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Record name Eupatilin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16885
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Record name Eupatilin
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Record name Eupatilin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EUPATILIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D58O05490
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Eupatilin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029469
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

241 - 242 °C
Record name Eupatilin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029469
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

After 7-hydroxy-3',4',5,6-tetramethoxy flavone (4.44 g, 12.4 mmol) was suspended in 88 mL of acetonitrile and aluminum trichloride (8.27 g, 5 equivalents) was added hereto at room temperature, the reaction mixture was refluxed for 1.5 hour and the solvent was removed by evaporation under reduced pressure. To the residue was added 10% aqueous solution of hydrochloric acid and chloroform, then the solution was refluxed until it became clear. After the solution was cooled to room temperature, the organic layer was washed with water and brine, then dried over anhydrous magnesium sulfate and the solvent of the organic layer was removed by reduced pressure. The residue was recrystallized in methanol to afford 3.18 g of the product (74%).
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
8.27 g
Type
reactant
Reaction Step Two
Quantity
88 mL
Type
solvent
Reaction Step Three
Yield
74%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,020
Citations
B Nageen, I Sarfraz, A Rasul, G Hussain… - Journal of Asian …, 2020 - Taylor & Francis
… of eupatilin. The present review aims to compile the available information on eupatilin, along … This will hopefully help to ease the understanding of eupatilin pharmacological appearance …
Number of citations: 61 www.tandfonline.com
EJ Choi, S Lee, JR Chae, HS Lee, CD Jun, SH Kim - Life Sciences, 2011 - Elsevier
… Eupatilin has been known to possess anti-peptic, anti-cancer, and anti-allergy activity. In this report, we defined the effect of eupatilin on the … Our findings imply that eupatilin suppresses …
Number of citations: 74 www.sciencedirect.com
YY Li, H Wu, YG Dong, BO Lin, G Xu… - Oncology …, 2015 - spandidos-publications.com
… eupatilin on this malignant bone tumor, using the U‑2 OS cell line. The experimental results revealed that eupatilin … Additionally, western blot analysis indicated that eupatilin was able to …
Number of citations: 21 www.spandidos-publications.com
EH Song, KS Chung, YM Kang, JH Lee, M Lee, HJ An - Phytomedicine, 2018 - Elsevier
… Eupatilin, a pharmacologically active ingredient found in Artemisia asiatica, has been … In this study, we investigated the effects of eupatilin on allergic inflammation in phorbol 12-…
Number of citations: 27 www.sciencedirect.com
KH Jegal, HL Ko, SM Park, SH Byun, KW Kang, IJ Cho… - Apoptosis, 2016 - Springer
… In the present study, we investigated the protection effects of eupatilin … eupatilin was required for autophagy-mediated cytoprotection against AA + iron. Our results suggest that eupatilin …
Number of citations: 55 link.springer.com
HJ Seo, YJ Surh - Mutation Research/Genetic Toxicology and …, 2001 - Elsevier
… capability of eupatilin (5,7-… , eupatilin exhibited concentration-dependent inhibitory effects on viability and DNA synthesis capability of HL-60 cells. The anti-proliferative effect of eupatilin …
Number of citations: 121 www.sciencedirect.com
L Du, J Chen, Y Xing - Biomedicine & Pharmacotherapy, 2017 - Elsevier
… effects of eupatilin on oxidative stress-induced retinal damage in RPE cells. Our results showed that eupatilin … In addition, eupatilin pretreatment greatly upregulated Bcl-2 expression, …
Number of citations: 40 www.sciencedirect.com
EJ Choi, HM Oh, BR Na, TP Ramesh, HJ Lee… - Pharmaceutical …, 2008 - Springer
… Eupatilin also induced apoptotic cell death in gastric epithelial AGS cells by elevating the … As eupatilin is a major ingredient of DA-9601, we therefore questioned whether eupatilin has a …
Number of citations: 86 link.springer.com
M Lee, C Yang, G Song, W Lim - Antioxidants, 2021 - mdpi.com
… Eupatilin is a flavonoid that is mainly extracted from artemisia and … eupatilin affects the growth of two colon cancer cell lines, namely HCT116 and HT29. Our results showed that eupatilin …
Number of citations: 7 www.mdpi.com
A Sapkota, BP Gaire, KS Cho, SJ Jeon, OW Kwon… - PLoS …, 2017 - journals.plos.org
… , eupatilin, are well-known to reduce inflammatory responses. But the therapeutic potential of eupatilin … In this study, we investigated the neuroprotective effect of eupatilin on focal …
Number of citations: 63 journals.plos.org

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